Tin(IV)oxide

説明

Tin(IV)oxide, also known as stannic oxide or tin dioxide, is a chemical compound with the chemical formula SnO2. It is a white or off-white powder that is insoluble in water and commonly used in various industrial applications, such as in the manufacturing of ceramics, glass, and electronic devices.

科学的研究の応用

Semiconductor and Sensing Applications : Tin(IV) oxide's properties make it a promising material for chemical sensing and other semiconductor applications. It is often used in thin film form, which can be deposited using metal-organic chemical vapor deposition (MOCVD) processes, allowing for tunable structural and morphological features (Zanders et al., 2018). Additionally, it's widely used as a solid-state gas sensor material, oxidation catalyst, and transparent conductor due to its specific physical and chemical properties, with studies emphasizing its surface science aspects (Batzill & Diebold, 2005).

Nano Medicine and Biological Activity : An eco-friendly and cost-effective method using plant extracts and sunlight synthesizes nano composites of tin(IV) oxide. These composites demonstrate potential in drug formulations for a range of infectious diseases, offering an alternative route for preparing non-toxic nano tin(IV) oxide composites with biological activity (Sudhaparimala, Gnanamani & Mandal, 2014).

Environmental Applications : Tin(IV) oxide nanoparticles synthesized via green methods using biological entities like plant extracts have shown potential in environmental applications. These nanoparticles are recognized for their unique properties at the nanoscale, improving their functionality in various applications, although challenges remain in industrial-scale production (Gebreslassie & Gebretnsae, 2021).

Photocatalysis : Tin(IV) oxide, combined with graphene oxide, has been used to create photocatalysts that show enhanced activity in degrading contaminants like hexavalent chromium in wastewater, highlighting its potential in environmental remediation (Han et al., 2017).

Gas Sensor Mechanism : Studies on tin(IV) oxide sensors for detecting carbon monoxide have been conducted to understand the relationship between surface adsorption phenomena and changes in the bulk oxide's electrical properties. This research is crucial for sensor operation and heterogeneous catalysis (Harrison & Willett, 1988).

Cosmetic Applications : Tin(IV) oxide is also used in cosmetics as an abrasive, bulking, and opacifying agent. Its safety for use in cosmetic products has been affirmed based on its insolubility in water and lack of systemic exposure (Johnson et al., 2014).

特性

IUPAC Name |

oxygen(2-);tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn/q2*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSPUNTXKUFWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

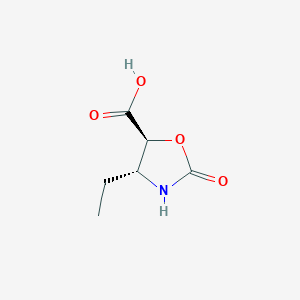

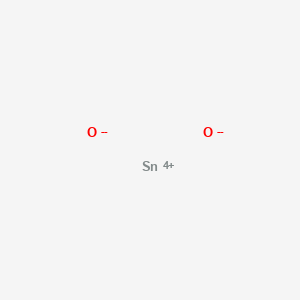

[O-2].[O-2].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042474 | |

| Record name | Tin dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Tin oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1332-29-2, 18282-10-5 | |

| Record name | Tin oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM7N50LOS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。